molecular formula C14H12BrN5OS B3892955 1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE

1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE

Cat. No.: B3892955
M. Wt: 378.25 g/mol
InChI Key: IPWSXLVAFITYSZ-CAOOACKPSA-N
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Description

1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that features a combination of oxadiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can yield oxadiazoles.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Rings: The final step involves coupling the oxadiazole and thiazole rings through a hydrazone linkage. This can be achieved by reacting the oxadiazole derivative with the thiazole derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photonic devices.

    Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.

    Thiazole Derivatives: Compounds with thiazole rings also exhibit comparable properties and applications.

Uniqueness

1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is unique due to the combination of oxadiazole and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-bromophenyl)-N-[(E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5OS/c1-8(13-9(2)19-21-20-13)17-18-14-16-12(7-22-14)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,16,18)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWSXLVAFITYSZ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NON=C1/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Reactant of Route 2
Reactant of Route 2
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Reactant of Route 3
Reactant of Route 3
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Reactant of Route 4
Reactant of Route 4
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Reactant of Route 5
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Reactant of Route 6
1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE

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